molecular formula C32H32CoLiN8O10S2+ B12720891 Lithium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) CAS No. 83249-68-7

Lithium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)

Cat. No.: B12720891
CAS No.: 83249-68-7
M. Wt: 818.7 g/mol
InChI Key: ZNPLDXZSZZHCSB-QXFYPXFPSA-N
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Description

Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) is a coordination compound that features a cobalt center complexed with a ligand containing azo, sulfonamide, and phenyl groups.

Preparation Methods

The synthesis of Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with the appropriate azo ligand under controlled conditions. The ligand is synthesized through a series of steps, starting with the diazotization of 5-aminosulfonyl-2-hydroxyaniline, followed by coupling with 3-oxo-N-phenylbutyramide. The resulting ligand is then reacted with a cobalt salt, such as cobalt(II) chloride, in the presence of lithium ions to form the final complex .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions. Its unique structure allows it to facilitate these reactions efficiently.

    Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to generate reactive oxygen species can be harnessed to target cancer cells.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) involves its interaction with molecular targets through coordination and redox processes. The cobalt center can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in biological systems. This property is particularly useful in therapeutic applications, where controlled oxidative stress can be used to target specific cells or tissues .

Comparison with Similar Compounds

Similar compounds include other cobalt-based coordination complexes with azo ligands. Examples include:

  • Cobalt bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]
  • Nickel bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]
  • Copper bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]

Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) is unique due to the presence of lithium ions, which can influence its solubility and reactivity. Additionally, the specific arrangement of the ligand around the cobalt center imparts distinct electronic and steric properties, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

CAS No.

83249-68-7

Molecular Formula

C32H32CoLiN8O10S2+

Molecular Weight

818.7 g/mol

IUPAC Name

lithium;cobalt;(Z)-3-hydroxy-2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-N-phenylbut-2-enamide

InChI

InChI=1S/2C16H16N4O5S.Co.Li/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;/q;;;+1/b2*15-10-,20-19?;;

InChI Key

ZNPLDXZSZZHCSB-QXFYPXFPSA-N

Isomeric SMILES

[Li+].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)O)\C(=O)NC2=CC=CC=C2)/O.C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)O)\C(=O)NC2=CC=CC=C2)/O.[Co]

Canonical SMILES

[Li+].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)O.CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)O.[Co]

Origin of Product

United States

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